CDK9 Degradation Potency (DC50) Compared to Next-Generation PROTAC Degraders
PROTAC CDK9 degrader-4 induces CDK9 degradation in MCF-7 cells with a DC50 of 0.99 μM . This potency is notably lower than that of recently developed CDK9 PROTACs, such as dCDK9-202 (DC50 = 3.5 nM in TC-71 cells) [1] and compound 29 (DC50 = 3.94 nM in MDA-MB-231 cells) [2], reflecting its earlier-generation design. The ~280-fold difference in DC50 underscores that PROTAC CDK9 degrader-4 is not a high-potency probe but serves as a validated, commercially accessible tool compound for establishing baseline degradation responses or for applications where sub-micromolar potency is sufficient.
| Evidence Dimension | CDK9 degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.99 μM |
| Comparator Or Baseline | dCDK9-202: 3.5 nM; Compound 29: 3.94 nM |
| Quantified Difference | Target compound is ~280-fold less potent than dCDK9-202 |
| Conditions | Target: MCF-7 cells; Comparators: TC-71 cells (dCDK9-202) and MDA-MB-231 cells (compound 29) |
Why This Matters
Researchers requiring sub-nanomolar degradation potency should select newer-generation degraders; PROTAC CDK9 degrader-4 is appropriate for experiments where validated, commercially available tool compounds are needed without custom synthesis.
- [1] Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. J Med Chem. 2025;68(20):21172-21186. View Source
- [2] Nie HJ, Li BF, et al. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer. Bioorg Chem. 2024;153:107876. View Source
